N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Overview
Description
N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a tert-butyl group, dichlorophenyl group, and a methylisoxazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. The tert-butyl group is usually introduced through alkylation reactions, while the dichlorophenyl group is incorporated via electrophilic aromatic substitution.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure high yield and purity. The process involves rigorous quality control measures to monitor reaction parameters and product specifications.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(2,6-dichlorophenyl)methyl]aniline
- (4-(tert-butyl)-2,6-dichlorophenyl)(methyl)sulfane
Uniqueness
N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and the isoxazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
153948-12-0 |
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Molecular Formula |
C15H16Cl2N2O2 |
Molecular Weight |
327.2g/mol |
IUPAC Name |
N-tert-butyl-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H16Cl2N2O2/c1-8-11(14(20)18-15(2,3)4)13(19-21-8)12-9(16)6-5-7-10(12)17/h5-7H,1-4H3,(H,18,20) |
InChI Key |
SBTKWHXVACVNHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C)(C)C |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC(C)(C)C |
Origin of Product |
United States |
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